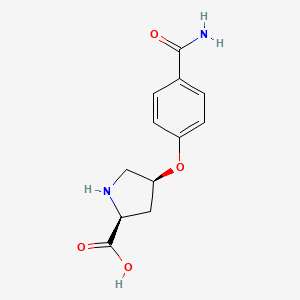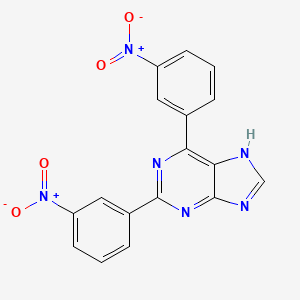![molecular formula C21H13ClLiN B12612818 lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide CAS No. 650141-60-9](/img/structure/B12612818.png)
lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide is a complex organic compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further modified to introduce the chloro and phenyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-chloro-5-phenylindole: A simpler indole derivative with fewer functional groups.
Indeno[1,2-b]indole: The parent compound without the chloro and phenyl substitutions.
Uniqueness
Lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its lithium salt form also enhances its solubility and reactivity in certain reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
650141-60-9 |
|---|---|
Formule moléculaire |
C21H13ClLiN |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide |
InChI |
InChI=1S/C21H13ClN.Li/c22-15-10-11-17-14(12-15)13-19-18-8-4-5-9-20(18)23(21(17)19)16-6-2-1-3-7-16;/h1-13H;/q-1;+1 |
Clé InChI |
WTWMHAQKFMORPR-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH-]1C2=C(C=CC(=C2)Cl)C3=C1C4=CC=CC=C4N3C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


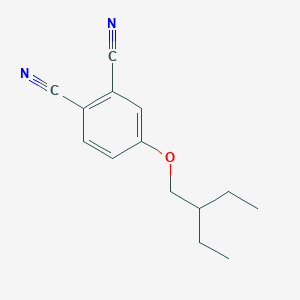
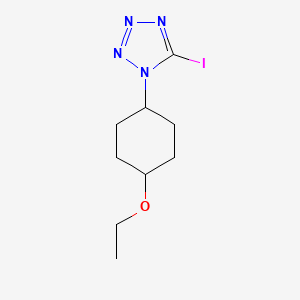
![{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B12612752.png)
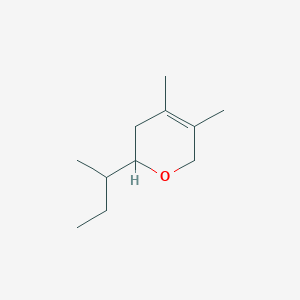
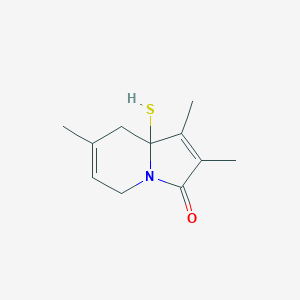
![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)
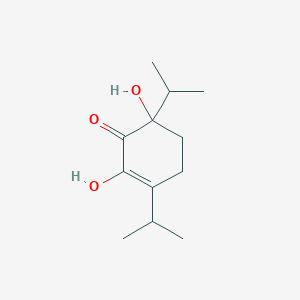



![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
